molecular formula C15H15ClN2O4S B5107547 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide

Cat. No. B5107547
M. Wt: 354.8 g/mol
InChI Key: HXWVSBOEYBFFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide, also known as CHS-828, is a small molecule compound that has been shown to have potential therapeutic effects in various diseases. It was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. It also appears to affect the function of mitochondria, leading to apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of HDAC activity
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis (the formation of new blood vessels)
- Anti-inflammatory effects
- Modulation of immune system function

Advantages and Limitations for Lab Experiments

One advantage of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide for lab experiments is that it has been extensively studied and has a well-established synthesis method. It has also been shown to have potential therapeutic effects in a variety of diseases, making it a promising candidate for further research.
One limitation of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, its low yield in synthesis can make it expensive to produce in large quantities.

Future Directions

There are several areas of future research for N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide, including:
- Further studies on its mechanism of action
- Investigation of its potential therapeutic effects in other diseases, such as neurodegenerative disorders
- Development of more efficient synthesis methods to increase yield and reduce cost
- Exploration of its potential use in combination with other drugs for synergistic effects.
In conclusion, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide is a promising compound with potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-proliferative, anti-inflammatory, and immune-modulating effects. Further research is needed to fully explore its potential and optimize its use in therapeutic applications.

Synthesis Methods

The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-methylglycine to form N-methyl-N-(4-chlorobenzenesulfonyl)glycine. This intermediate is then reacted with 4-hydroxybenzaldehyde to produce N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide has been studied for its potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to have anti-proliferative and anti-inflammatory effects in vitro and in vivo.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(23(21,22)14-8-2-11(16)3-9-14)10-15(20)17-12-4-6-13(19)7-5-12/h2-9,19H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWVSBOEYBFFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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